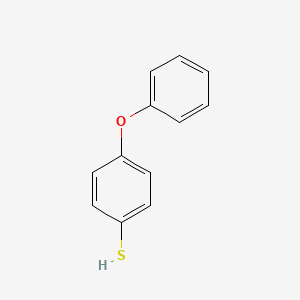

4-Phenoxythiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFOTXYLUWEYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375126 | |

| Record name | 4-Phenoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38778-05-1 | |

| Record name | 4-Phenoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38778-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Phenoxythiophenol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenoxythiophenol

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of this compound. The protocols and insights contained herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure reproducibility and success.

Introduction and Significance

This compound is an aromatic organosulfur compound featuring a thiophenol group and a phenoxy ether linkage. This unique structural combination makes it a valuable intermediate and building block in various fields of chemical synthesis. Its derivatives are explored in medicinal chemistry for the development of novel therapeutic agents, including anti-inflammatory drugs and enzyme inhibitors.[1][2][3] In materials science, its structural motif is incorporated into high-performance polymers, enhancing thermal stability and mechanical properties.[1]

This guide offers a detailed exploration of a robust and widely adopted synthetic route to this compound—the Newman-Kwart Rearrangement—followed by a thorough guide to its structural characterization using modern spectroscopic techniques.

Synthesis via the Newman-Kwart Rearrangement

The most effective and versatile method for preparing thiophenols from their corresponding phenols is the Newman-Kwart Rearrangement.[4] This pathway involves three key stages: the synthesis of an O-aryl thiocarbamate intermediate from a precursor phenol, a thermal intramolecular rearrangement to an S-aryl thiocarbamate, and finally, hydrolysis to yield the target thiophenol.

The overall synthetic pathway is illustrated below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design and synthesis of functionalized 4-aryl-Catechol derivatives as new antiinflammtory agents with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 4. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenoxythiophenol

A Note to the Reader: Comprehensive experimental data for 4-phenoxythiophenol is not widely available in publicly accessible literature. This guide synthesizes the available information and provides context based on the well-characterized analogous compound, 4-phenoxyphenol, and general principles of thiol chemistry. Researchers are advised to perform their own characterization for any new batch of this compound.

Introduction

This compound is an aromatic organosulfur compound featuring a phenoxy group and a thiol group attached to a central benzene ring. Its structure suggests potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and advanced polymers. The presence of the reactive thiol group and the stable ether linkage provides two distinct sites for chemical modification, making it an attractive building block for creating complex molecular architectures. This guide aims to provide a detailed overview of its known physicochemical properties, alongside projected characteristics and methodologies for its analysis.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, storage, and application in a laboratory setting.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₀OS | [1] |

| Molecular Weight | 202.27 g/mol | [1] |

| CAS Number | 38778-05-1 | [1] |

| Appearance | Not specified; likely a solid at room temperature | |

| Melting Point | 22 °C | [1] |

| Boiling Point | 128 °C at 0.1 mmHg | [1] |

| Density (Predicted) | 1.171 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 6.51 ± 0.10 | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 6.8-7.5 ppm). The thiol proton (-SH) would likely appear as a singlet, the chemical shift of which can be concentration-dependent and may vary, but is typically found in the region of 3-4 ppm for thiophenols.

-

¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms. Due to symmetry in the phenoxy group, some signals may overlap. The carbon atom attached to the sulfur will be significantly influenced by the thiol group. Aromatic carbons typically resonate between 110 and 160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorptions:

-

S-H Stretch: A weak to medium absorption band around 2550-2600 cm⁻¹, characteristic of the thiol group. This is a key distinguishing feature from its phenol analog.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

C-O-C Stretch: Strong bands in the 1200-1250 cm⁻¹ region, indicative of the aryl ether linkage.

-

C=C Aromatic Ring Stretches: Medium to strong absorptions in the 1400-1600 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy

Aromatic thiols typically exhibit absorption maxima in the ultraviolet region. The UV-Vis spectrum of this compound in a suitable solvent like ethanol or cyclohexane would likely show characteristic absorbances related to the π-π* transitions of the aromatic rings.

Solubility and Reactivity

Solubility Profile

Based on its structure, this compound is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents such as:

-

Dichloromethane

-

Chloroform

-

Acetone

-

Ethanol

-

Methanol

-

Dimethyl sulfoxide (DMSO)

-

Tetrahydrofuran (THF)

It is likely to be sparingly soluble or insoluble in non-polar solvents like hexane.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the thiol group, which is susceptible to oxidation.

-

Oxidation: Exposure to air and light can lead to the oxidation of the thiol to a disulfide, forming bis(4-phenoxyphenyl) disulfide. Further oxidation to sulfonic acids is also possible under stronger oxidizing conditions. It is therefore recommended to store the compound under an inert atmosphere and protected from light.

-

Alkylation and Arylation: The thiol group can be readily deprotonated with a mild base to form a thiolate, which is a potent nucleophile. This allows for straightforward S-alkylation and S-arylation reactions to introduce a wide variety of substituents.

-

Reactions with Electrophiles: The electron-rich aromatic rings can undergo electrophilic substitution reactions, though the substitution pattern will be directed by both the phenoxy and thiol groups.

Potential Applications

While specific industrial applications of this compound are not extensively documented, its structure lends itself to several areas of research and development:

-

Pharmaceutical Synthesis: The thiophenol moiety is a key structural feature in some biologically active molecules. This compound could serve as a precursor for the synthesis of novel drug candidates.[2]

-

Polymer Science: Thiol-containing compounds can be used as chain-transfer agents in radical polymerizations or as monomers in the synthesis of polythioethers and other sulfur-containing polymers.[3][4] These materials can have interesting optical and electronic properties.

Experimental Protocols

The following are generalized protocols for the characterization of this compound, based on standard laboratory techniques for similar compounds.

Melting Point Determination

A calibrated melting point apparatus can be used to determine the melting point range. The sample is packed into a capillary tube and heated at a slow, controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp, narrow melting range is indicative of high purity.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of an acid modifier (e.g., trifluoroacetic acid) would be a suitable starting point. Detection can be achieved using a UV detector set to a wavelength corresponding to an absorption maximum of the compound.

Gas Chromatography (GC) Analysis

GC analysis can be used to assess the volatility and purity of this compound. A non-polar capillary column (e.g., DB-5) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be appropriate. Derivatization of the thiol group may be necessary to improve chromatographic performance and reduce tailing.

Logical Workflows

Workflow for Purity Assessment

Caption: Workflow for assessing the purity of a this compound sample.

Workflow for a Typical S-Alkylation Reaction

Sources

The Strategic Utility of 4-Phenoxythiophenol in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: Unveiling a Versatile Moiety in Medicinal Chemistry

4-Phenoxythiophenol (CAS No. 38778-05-1) is a diaryl ether and thiophenol derivative that has garnered significant interest within the drug discovery and development landscape. Its unique structural architecture, combining the lipophilic nature of the diphenyl ether scaffold with the reactive and versatile thiol functional group, positions it as a valuable building block for the synthesis of complex, biologically active molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, delving into its chemical properties, synthesis, and strategic applications, particularly in the realm of kinase inhibitor development.

Core Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's physicochemical properties is paramount for its effective utilization in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 38778-05-1 | |

| Molecular Formula | C₁₂H₁₀OS | |

| Molecular Weight | 202.28 g/mol | |

| IUPAC Name | 4-phenoxybenzenethiol | |

| Physical State | Not specified, likely a solid or high-boiling liquid | |

| Solubility | Expected to be soluble in organic solvents like THF, DCM, and alcohols |

Safety Profile: As with all thiophenol derivatives, this compound should be handled with care in a well-ventilated fume hood. Thiols are known for their strong odors and potential for skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Purification: A Robust and Scalable Approach

The synthesis of this compound can be efficiently achieved via a Grignard reaction, a cornerstone of carbon-sulfur bond formation in organic chemistry. This method, as described in the literature, offers a reliable and scalable route to this key intermediate.

Grignard-Based Synthesis Workflow

The synthesis proceeds in two main stages: the formation of the Grignard reagent from 4-bromodiphenyl ether, followed by its reaction with elemental sulfur and subsequent reduction.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a crystal of iodine are added. The flask is gently heated to activate the magnesium. A solution of 4-bromodiphenyl ether in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the reaction. The mixture is heated to reflux to ensure complete formation of the Grignard reagent, 4-phenoxyphenylmagnesium bromide. The causality here is the use of iodine to etch the passivating magnesium oxide layer on the turnings, thereby exposing the reactive metal surface. Anhydrous conditions are critical as Grignard reagents are highly reactive towards protic solvents like water.

-

Sulfurization: The Grignard solution is cooled, and a solution of elemental sulfur in anhydrous THF is added slowly. This addition is exothermic and should be controlled to maintain a steady reaction rate. The sulfur inserts into the carbon-magnesium bond, forming a thiomagnesium bromide intermediate.

-

Reduction and Isolation: The reaction mixture is then quenched by pouring it into a mixture of ice and a dilute acid (e.g., hydrochloric acid). This protonates the thiolate intermediate to yield the desired this compound. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel to afford pure this compound.

This self-validating protocol includes visual cues (disappearance of magnesium, color changes) and requires careful control of reaction conditions to ensure high yield and purity.

Strategic Applications in Drug Development: The Kinase Inhibitor Arena

The 4-phenoxy moiety is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The diaryl ether structure of this compound allows it to mimic the binding of ATP to the kinase active site, while the thiol group provides a versatile handle for further chemical modification.

While direct incorporation of this compound into a marketed drug is not prominently documented, its structural analogues are key components of potent kinase inhibitors. For instance, the 4-phenoxyquinoline scaffold is the backbone of a series of selective platelet-derived growth factor receptor (PDGFr) tyrosine kinase inhibitors.[1] Similarly, 4-phenylamino-3-quinolinecarbonitriles have been optimized as potent inhibitors of Src kinase activity.[2][3]

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Scaffold

The thiol group of this compound can be readily alkylated or used in transition metal-catalyzed cross-coupling reactions to introduce diverse functionalities. For example, it can be reacted with a suitably functionalized heterocyclic halide to construct a novel kinase inhibitor scaffold.

Exemplary Synthetic Step:

-

S-Alkylation: To a solution of this compound in a polar aprotic solvent such as DMF, a base (e.g., potassium carbonate) is added, followed by the addition of a heterocyclic halide (e.g., 2-chloro-N-methyl-acetamide). The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The product, a thioether, can then be purified by standard methods. This thioether linkage can position the phenoxy group within the ATP-binding pocket of a target kinase while the heterocyclic moiety can be designed to interact with specific residues to enhance potency and selectivity.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a unique combination of a privileged pharmacophore and a versatile reactive handle. Its robust synthesis and the potential for diverse chemical modifications make it a valuable tool for the development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors. As the quest for more selective and potent drugs continues, the utility of well-designed molecular scaffolds like this compound is set to grow.

References

- Szajnman, S. H., Yan, W., Bailey, B. N., Docampo, R., Elhalem, E., & Rodriguez, J. B. (2000). Journal of Medicinal Chemistry, 43(9), 1826-1840.

-

Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. (2003). Journal of Medicinal Chemistry, 46(24), 5138–5151. [Link]

-

Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. (2001). Journal of Medicinal Chemistry, 44(23), 3965–3977. [Link]

-

Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. (2002). Journal of Medicinal Chemistry, 45(15), 3246–3257. [Link]

Sources

- 1. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Phenoxythiophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Phenoxythiophenol, a key intermediate in various chemical syntheses, including pharmaceuticals and polymers. Lacking extensive published quantitative data, this document establishes a predictive framework for its solubility based on first principles of molecular structure and intermolecular forces. It further provides a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in organic media to facilitate process development, formulation, and reaction optimization.

Introduction: The Significance of this compound Solubility

This compound (C₁₂H₁₀OS) is an aromatic thiol whose utility in organic synthesis is significant. Its molecular architecture, featuring a reactive thiol group and a stable phenoxy moiety, makes it a valuable building block. The efficiency of its use in synthetic routes—be it in reaction kinetics, purification, or formulation—is critically dependent on its solubility in the chosen solvent system. A thorough understanding of its solubility profile allows scientists to:

-

Optimize Reaction Conditions: Selecting a solvent that ensures all reactants remain in the solution phase can dramatically increase reaction rates and yields.

-

Develop Efficient Purification Protocols: Knowledge of solubility is essential for designing crystallization, precipitation, and chromatographic purification methods.

-

Guide Formulation Strategies: In pharmaceutical development, controlling the solubility of an active pharmaceutical ingredient (API) or its intermediates is paramount for achieving desired bioavailability and stability.

This guide addresses the current gap in readily available solubility data by providing a robust theoretical framework and a practical experimental methodology.

Theoretical Analysis: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[1][2] This means that substances with similar intermolecular forces and polarity will be more likely to form a homogenous solution. The structure of this compound offers several key features that dictate its interactions.

-

Molecular Structure:

-

Two Phenyl Rings: These large, nonpolar aromatic rings contribute significantly to the molecule's London dispersion forces.[3][4] This suggests a natural affinity for nonpolar or moderately polar solvents that can also engage in π-stacking interactions.[5][6]

-

Ether Linkage (-O-): The oxygen atom introduces a polar element, creating a dipole moment and acting as a hydrogen bond acceptor.

-

Thiol Group (-SH): The thiol group is the most influential feature regarding polarity and specific interactions. The S-H bond is polar, allowing for dipole-dipole interactions. While the sulfur atom is less electronegative than oxygen, the S-H group can act as a weak hydrogen bond donor.[7][8] Thiols are generally more acidic than their corresponding alcohols.[8][9]

-

-

Intermolecular Forces at Play:

-

London Dispersion Forces: Dominant due to the large phenyl rings. These forces will be the primary interaction with nonpolar solvents.

-

Dipole-Dipole Interactions: Arising from the polar C-S, S-H, and C-O bonds. These are crucial for solubility in polar aprotic solvents.

-

Hydrogen Bonding: this compound can act as a hydrogen bond donor (via -SH) and an acceptor (via the ether oxygen and the lone pairs on sulfur). This is a key interaction in polar protic solvents. However, hydrogen bonds involving sulfur are notably weaker than those involving oxygen.[7][10]

-

The diagram below illustrates the potential intermolecular interactions between this compound and different solvent types.

Predicted Solubility Profile

Based on the theoretical analysis, a qualitative solubility profile for this compound in common organic solvents can be predicted. This table serves as a starting point for solvent screening in experimental settings.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Diethyl Ether | High to Medium | The large, nonpolar phenyl structure allows for strong London dispersion forces and π-stacking with aromatic solvents like toluene. Solubility in aliphatic solvents like hexane will be lower but still significant. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | These solvents offer strong dipole-dipole interactions that can engage with the polar ether and thiol groups. They effectively solvate the polar parts of the molecule without disrupting the favorable dispersion forces of the nonpolar regions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Medium to Low | While these solvents can form hydrogen bonds, the S-H bond is a weaker hydrogen bond donor than an O-H bond.[7] The high polarity of small alcohols may not be as compatible with the large nonpolar backbone of the molecule, leading to moderate or limited solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The molecule is predominantly nonpolar and hydrophobic. The strong hydrogen-bonding network of water would be disrupted without sufficient energetic payoff, leading to very poor aqueous solubility. DMSO, being a very strong polar aprotic solvent, may show some solubility. |

Authoritative Experimental Protocol: The Shake-Flask Method

To obtain quantitative and thermodynamically meaningful solubility data, the equilibrium shake-flask method is the gold standard.[11][12] This protocol is designed to be a self-validating system by ensuring that true equilibrium is reached.

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined analytically.

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (or a thermostatted water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Centrifuge (optional)

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A 5-fold excess over the estimated solubility is a good starting point.[13]

-

Causality: Using a clear excess ensures that the resulting solution is truly saturated and that the measurement reflects the thermodynamic solubility limit, not just the amount added.

-

-

Equilibration:

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the temperature-controlled shaker and agitate at a constant speed (e.g., 150-200 rpm) and temperature (e.g., 25 °C).

-

Causality: Constant temperature is critical as solubility is temperature-dependent.[2] Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium.

-

-

Equilibrium Validation (Self-Validation System):

-

Equilibrate the samples for a predetermined time, typically 24 to 48 hours. To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 36h, and 48h).

-

Trustworthiness: The system is considered at equilibrium when the measured concentration does not change significantly between the later time points. This confirms that the dissolution process is complete.

-

-

Sample Separation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the same constant temperature.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial.

-

Causality: Filtration is a critical step to separate the saturated liquid phase from the solid phase.[8] Failure to do so will lead to erroneously high solubility values. Using a filter material that does not bind the analyte (like PTFE for organic solvents) is essential.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis). A calibration curve prepared with known concentrations of the compound must be used for quantification.[7]

-

Causality: A validated calibration curve ensures the accuracy and reliability of the concentration measurement, which is the core data point of the experiment.

-

Experimental Workflow Diagram

The following diagram outlines the key stages of the shake-flask solubility determination protocol.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. Its large nonpolar backbone combined with moderately polar functional groups suggests high solubility in polar aprotic and nonpolar aromatic solvents, with more limited solubility in highly polar protic solvents like water and small alcohols. For applications requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for its determination. This combination of theoretical prediction and practical methodology provides researchers with the necessary tools to effectively utilize this compound in their work.

References

-

Homework.Study.com. How does polarity affect solubility? [online]. Available at: [Link] [Accessed 6 January 2026].

-

BYJU'S. Solubility and Polarity [online]. Available at: [Link] [Accessed 6 January 2026].

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility [online]. Available at: [Link] [Accessed 6 January 2026].

-

Meléndez, F. J., et al. (2021). Switching Hydrogen Bonding to π-Stacking: The Thiophenol Dimer and Trimer. The Journal of Physical Chemistry Letters, 12(35), 8569–8575. Available at: [Link]

-

YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility? [online]. Available at: [Link] [Accessed 6 January 2026].

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD [online]. Available at: [Link] [Accessed 6 January 2026].

-

DeVido, D. R., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 895–898. Available at: [Link] [Accessed 6 January 2026].

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs [online]. Available at: [Link] [Accessed 6 January 2026].

-

Slideshare. (2016). solubility experimental methods.pptx [online]. Available at: [Link] [Accessed 6 January 2026].

-

ResearchGate. (2021). 1236 SOLUBILITY MEASUREMENTS [online]. Available at: [Link] [Accessed 6 January 2026].

-

Master Organic Chemistry. (2015). Thiols And Thioethers [online]. Available at: [Link] [Accessed 6 January 2026].

-

ACS Publications. (2010). O versus O−H···S Hydrogen Bonding. 2. Alcohols and Thiols as Hydrogen Bond Acceptors. The Journal of Physical Chemistry A, 114(26), 7118–7124. Available at: [Link] [Accessed 6 January 2026].

-

Education.com. (2023). Testing the Solubility of Common Liquid Solvents [online]. Available at: [Link] [Accessed 6 January 2026].

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter [online]. Available at: [Link] [Accessed 6 January 2026].

-

Lesarri, A. (2021). Thiophenol stacking motions. CINQUIMA - UVa [online]. Available at: [Link] [Accessed 6 January 2026].

-

Master Organic Chemistry. (2010). The Four Intermolecular Forces and How They Affect Boiling Points [online]. Available at: [Link] [Accessed 6 January 2026].

-

Open Oregon Educational Resources. 3.1 Intermolecular Forces – Introductory Organic Chemistry [online]. Available at: [Link] [Accessed 6 January 2026].

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry [online]. Available at: [Link] [Accessed 6 January 2026].

-

Saskoer.ca. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [online]. Available at: [Link] [Accessed 6 January 2026].

-

Impact of Intermolecular Forces on Physical Properties - Solubility of Things. [online]. Available at: [Link] [Accessed 6 January 2026].

-

Chemistry LibreTexts. (2023). 11.2: Intermolecular Forces [online]. Available at: [Link] [Accessed 6 January 2026].

-

Khan Academy. Solubility and intermolecular forces [online]. Available at: [Link] [Accessed 6 January 2026].

-

ResearchGate. (2017). (PDF) Studies on the solubility of phenolic compounds [online]. Available at: [Link] [Accessed 6 January 2026].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 3. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Switching Hydrogen Bonding to π-Stacking: The Thiophenol Dimer and Trimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophenol stacking motions – Alberto Lesarri – CINQUIMA – UVa [albertolesarri.blogs.uva.es]

- 6. Chapter 9 Notes [web.pdx.edu]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What is the structural relationship between a thiol and an alcoho... | Study Prep in Pearson+ [pearson.com]

- 11. Polarity Index [macro.lsu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Molecular Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Phenoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and materials science, a profound understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the nuanced architecture of organic molecules. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 4-phenoxythiophenol, a molecule of interest in various chemical research domains. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust resource for researchers.

The Structural Significance of this compound

This compound is a bifunctional aromatic compound featuring a thiol (-SH) group and a phenoxy (-OPh) group attached to a central benzene ring in a para arrangement. This unique combination of functionalities makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and novel materials. The interplay between the electron-donating phenoxy group and the weakly acidic thiol group influences the electronic environment of the aromatic rings, which is directly reflected in its NMR spectra.

A thorough characterization of its NMR spectral features is crucial for confirming its identity, assessing its purity, and understanding its reactivity in subsequent chemical transformations.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data has been generated using a reliable NMR prediction tool. This approach provides a strong foundational dataset for spectral interpretation and is a common practice in modern chemical research when experimental data is not readily accessible.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons on the two aromatic rings and the thiol proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | 7.35 | Doublet | 2H |

| H-3, H-5 | 7.01 | Doublet | 2H |

| H-2', H-6' | 7.38 | Triplet | 2H |

| H-3', H-5' | 7.15 | Doublet | 2H |

| H-4' | 7.10 | Triplet | 1H |

| -SH | 3.45 | Singlet | 1H |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130.5 |

| C-2, C-6 | 133.0 |

| C-3, C-5 | 118.5 |

| C-4 | 157.0 |

| C-1' | 156.5 |

| C-2', C-6' | 120.0 |

| C-3', C-5' | 130.0 |

| C-4' | 124.0 |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality experimental NMR data for this compound, a standardized and meticulous protocol is essential.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for nonpolar to moderately polar organic compounds like this compound.[1] It offers good solubility and its residual proton signal at ~7.26 ppm does not typically overlap with the aromatic signals of the analyte.

-

Concentration: For ¹H NMR, a concentration of 5-20 mg of the sample in 0.6-0.7 mL of deuterated solvent is generally sufficient.[1][2] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Homogenization: Ensure the sample is completely dissolved in the solvent. Gentle vortexing or sonication can aid in dissolution.[1]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]

NMR Instrument Parameters

The following are typical starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample.

Table 3: Standard NMR Instrument Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Sequence | Standard 1-pulse | Proton-decoupled 1-pulse |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 128-1024 (or more) |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

Interpretation of the NMR Spectra: A Deeper Dive

The predicted chemical shifts and multiplicities provide a wealth of information about the electronic and structural environment of each nucleus in this compound.

¹H NMR Spectrum Analysis

-

Aromatic Region (6.5-8.0 ppm): Protons on aromatic rings typically resonate in this downfield region due to the deshielding effect of the ring current.[4][5] The protons on the thiophenol ring (H-2, H-6, H-3, H-5) and the phenoxy ring (H-2', H-6', H-3', H-5', H-4') all fall within this range.

-

Thiophenol Ring Protons: The protons ortho to the thiol group (H-2, H-6) are expected to be the most downfield of this ring due to the combined inductive and anisotropic effects of the sulfur and the phenoxy group. The protons meta to the thiol (H-3, H-5) will be slightly upfield. The expected doublet multiplicity arises from coupling to their adjacent protons.

-

Phenoxy Ring Protons: The protons on the terminal phenyl ring will exhibit a pattern typical of a monosubstituted benzene ring. The ortho protons (H-2', H-6') and meta protons (H-3', H-5') will appear as multiplets (predicted as a triplet and doublet, respectively), and the para proton (H-4') as a triplet.

-

Thiol Proton (-SH): The thiol proton is a singlet and its chemical shift can be variable, often appearing between 3-4 ppm. Its exact position can be influenced by concentration, solvent, and temperature due to hydrogen bonding.

¹³C NMR Spectrum Analysis

-

Aromatic Carbons (110-160 ppm): All eight aromatic carbons of this compound are expected to resonate in this characteristic region.[4]

-

Quaternary Carbons: The carbons directly attached to the sulfur (C-1) and the ether oxygen (C-4 and C-1') are quaternary and will typically show weaker signals in the ¹³C NMR spectrum. Their chemical shifts are significantly influenced by the electronegativity of the attached heteroatom. C-4 and C-1', being attached to the more electronegative oxygen, are predicted to be the most downfield.

-

Protonated Aromatic Carbons: The remaining carbons will have chemical shifts determined by their position relative to the substituents. The electron-donating nature of the phenoxy group will shield the ortho and para positions of the central ring, while the thiol group has a more complex influence.

Visualizing Molecular Connectivity and Workflow

To better understand the relationships between the different parts of the molecule and the workflow for its analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion: A Framework for Confident Structural Elucidation

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound, grounded in both predictive data and established experimental principles. For researchers in drug development and materials science, the ability to confidently interpret NMR spectra is a cornerstone of successful research. By understanding the causal relationships between molecular structure and spectral output, scientists can accelerate their discovery processes. The protocols and interpretive frameworks detailed herein offer a self-validating system for the analysis of this compound and can be extrapolated to other complex aromatic molecules.

References

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Preparing an NMR sample. Retrieved from [Link]

-

Western University, JB Stothers NMR Facility. (n.d.). PREPARING AN NMR SAMPLE. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

Sources

Spectroscopic Blueprint of 4-Phenoxythiophenol: An In-Depth Technical Guide to FT-IR and Mass Spectrometry Analysis

Abstract

This technical guide provides a comprehensive analysis of 4-Phenoxythiophenol (C₁₂H₁₀OS) using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between the molecular structure of this compound and its spectral fingerprints. In the absence of publicly available experimental spectra for this specific molecule, this guide establishes a robust theoretical framework, drawing upon established principles of spectroscopy and comparative data from analogous compounds. We will explore the expected vibrational modes in the FT-IR spectrum and propose a detailed fragmentation pathway in the mass spectrum. This guide also provides validated, step-by-step protocols for acquiring high-quality spectra, ensuring that practitioners can apply these methodologies in their own laboratories.

Introduction: The Significance of this compound and the Role of Spectroscopic Characterization

This compound is a bifunctional aromatic molecule incorporating a thiol (-SH) and a diphenyl ether (-O-) linkage. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The thiol group offers a reactive site for nucleophilic substitution and disulfide bond formation, while the phenoxy group imparts specific conformational and electronic properties.

Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of its downstream applications. FT-IR and mass spectrometry are indispensable tools in this regard. FT-IR provides a detailed fingerprint of the molecule's functional groups and overall structure by probing their vibrational modes. Mass spectrometry, on the other hand, determines the precise molecular weight and offers invaluable structural information through the analysis of its fragmentation patterns upon ionization.[1][2] This guide will provide a detailed theoretical exposition of the expected FT-IR and mass spectra of this compound, offering a predictive blueprint for its spectroscopic identification.

Molecular Structure of this compound

To comprehend the spectroscopic behavior of this compound, it is essential to first visualize its molecular architecture.

Caption: Molecular structure of this compound (C₁₂H₁₀OS).

FT-IR Spectroscopy of this compound: A Theoretical Interpretation

The FT-IR spectrum of this compound is predicted to be rich in information, with characteristic absorption bands corresponding to its various functional groups. The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[3]

Functional Group Region (4000-1500 cm⁻¹)

This region is expected to clearly show the presence of the S-H and aromatic C-H bonds.

-

S-H Stretching: A weak but sharp absorption band is anticipated in the region of 2600-2550 cm⁻¹ , characteristic of the S-H stretching vibration.[4] The intensity of this peak is typically lower than that of an O-H stretch.

-

Aromatic C-H Stretching: Multiple weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of the two aromatic rings.[5]

-

C=C Aromatic Stretching: Several bands of varying intensity are predicted in the 1600-1450 cm⁻¹ region, arising from the C=C stretching vibrations within the phenyl rings.

Fingerprint Region (1500-400 cm⁻¹)

This region will contain a complex series of bands that are unique to the overall structure of the molecule.

-

C-O-C Asymmetric and Symmetric Stretching: The presence of the ether linkage will give rise to a strong, characteristic C-O-C asymmetric stretching band, likely in the range of 1270-1200 cm⁻¹ . A weaker symmetric stretching band may be observed around 1050-1000 cm⁻¹ .

-

C-S Stretching: A weak to medium absorption band for the C-S stretch is expected in the 700-600 cm⁻¹ region.

-

Aromatic C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region will be indicative of the substitution patterns on the aromatic rings. For the 1,4-disubstituted (para) ring, a strong band is expected between 860-800 cm⁻¹ . The monosubstituted ring will likely show two strong bands, one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹ .

Predicted FT-IR Data Summary

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |

| 2600-2550 | S-H Stretch | Weak, Sharp |

| 1600-1450 | Aromatic C=C Stretch | Medium to Strong |

| 1270-1200 | Asymmetric C-O-C Stretch | Strong |

| 1050-1000 | Symmetric C-O-C Stretch | Weak to Medium |

| 860-800 | para-Substituted C-H Out-of-Plane Bend | Strong |

| 770-730 | Monosubstituted C-H Out-of-Plane Bend | Strong |

| 710-690 | Monosubstituted C-H Out-of-Plane Bend | Strong |

| 700-600 | C-S Stretch | Weak to Medium |

Mass Spectrometry of this compound: A Proposed Fragmentation Pathway

Electron ionization mass spectrometry (EI-MS) of this compound is expected to provide a clear molecular ion peak and a series of fragment ions that are diagnostic of its structure. The molecular weight of this compound is 202.27 g/mol .[6]

Molecular Ion Peak

A prominent molecular ion peak ([M]⁺˙) should be observed at m/z 202 . The presence of a sulfur atom will also result in a smaller [M+2]⁺˙ peak at m/z 204 with an intensity of approximately 4.4% relative to the molecular ion peak, corresponding to the natural abundance of the ³⁴S isotope.

Proposed Fragmentation Pathway

The fragmentation of the molecular ion is likely to proceed through several key pathways, driven by the relative stabilities of the resulting cations and neutral losses.

Caption: Key fragmentation pathways for this compound in EI-MS.

Key Fragmentation Steps:

-

Loss of a Hydroxyl Radical: Cleavage of the C-O bond can lead to the loss of a hydroxyl radical, resulting in a fragment at m/z 169 .

-

Cleavage of the Ether Bond: Scission of the C-O-C ether linkage can occur in two ways:

-

Loss of a thiophenoxy radical (•SC₆H₅) to yield the phenoxy cation at m/z 93 .

-

Loss of a phenoxy radical (•OC₆H₅) to give the thiophenyl cation at m/z 109 .

-

-

Formation of the Phenyl Cation: The phenoxy cation (m/z 93) can subsequently lose a molecule of carbon monoxide (CO) to form the stable phenyl cation at m/z 77 . The thiophenyl cation (m/z 109) can also lose a sulfur atom to form the phenyl cation.

-

Further Fragmentation: The phenyl cation (m/z 77) can undergo further fragmentation by losing acetylene (C₂H₂) to produce a fragment at m/z 51 .

Predicted Mass Spectrum Data Summary

| m/z | Proposed Ion Fragment |

| 202 | [C₁₂H₁₀OS]⁺˙ (Molecular Ion) |

| 169 | [C₁₂H₉S]⁺ |

| 109 | [C₆H₅S]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

| 65 | [C₅H₅]⁺ |

| 51 | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed, self-validating protocols for the acquisition of FT-IR and mass spectra of this compound.

FT-IR Spectroscopy Protocol

Caption: A streamlined workflow for acquiring an FT-IR spectrum.

-

Sample Preparation:

-

KBr Pellet Method: Mix approximately 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method (for liquids or low-melting solids): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Cast a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely.

-

-

Instrument Setup:

-

Purge the FT-IR spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

-

Data Acquisition:

-

Background Scan: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet). This is crucial for correcting for instrumental and atmospheric absorptions.

-

Sample Scan: Place the sample in the beam path and acquire the sample spectrum. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

Mass Spectrometry Protocol (Electron Ionization)

Caption: A generalized workflow for mass spectrometry analysis.

-

Sample Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer via a direct infusion pump or through a gas chromatograph (GC) for separation prior to analysis.

-

-

Ionization:

-

Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.

-

-

Mass Analysis:

-

Set the mass analyzer (e.g., quadrupole or time-of-flight) to scan a mass range that includes the expected molecular ion, for instance, m/z 40-300.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

-

Analyze the spectrum to identify the molecular ion peak and propose fragmentation pathways based on the observed fragment ions. Compare the observed spectrum with theoretical predictions and library data if available.

-

Conclusion

This technical guide has provided a detailed theoretical framework for the FT-IR and mass spectrometric analysis of this compound. By understanding the fundamental principles of how this molecule's specific structural features translate into its spectroscopic signatures, researchers can confidently identify and characterize it. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality, reproducible results. While this guide is based on theoretical predictions, it serves as a robust foundation for the empirical analysis of this compound and related compounds, empowering scientists in their research and development endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2760354, this compound. Retrieved from [Link]

-

Spectroscopy@IKU. Infrared Spectrum and UV‐Triggered Transformations of Matrix‐Isolated Meta‐Fluorothiophenol Supported by Ground and Excite. Retrieved from [Link]

-

PubMed. Molecular structure determination, spectroscopic, quantum computational studies and molecular docking of 4-(E)-[2-(benzylamino)phenylimino) methyl-2]ethoxy phenol. Retrieved from [Link]

-

ResearchGate. FT-IR spectra of a thiophenol and b diphenyldisulfide. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

-

PubMed. Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers. Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. Thiophenol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]

-

MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

-

ScienceDirect. Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Retrieved from [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

International Journal of Engineering Research and Technology. Spectroscopic and Computational Analysis of 4-Methoxythioanisole. Retrieved from [Link]

-

Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]

-

NIST Chemistry WebBook. Phenol. Retrieved from [Link]

-

UW-Madison Libraries. Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. Retrieved from [Link]

-

Amanote Research. (PDF) Structural and Spectroscopic Characterization of. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electronic and Structural Properties of 4-Phenoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the core electronic and structural properties of 4-Phenoxythiophenol. Designed for professionals in research and drug development, this document moves beyond a simple recitation of data points to offer a deeper understanding of the causality behind its molecular characteristics and the experimental and computational methodologies used to elucidate them.

Introduction: The Significance of this compound

This compound (C₁₂H₁₀OS) is a bifunctional aromatic molecule that incorporates a flexible ether linkage and a reactive thiol group.[1] This unique combination of a phenoxy and a thiophenol moiety imparts a distinct set of physicochemical properties, making it a molecule of interest in materials science and medicinal chemistry. The central ether bond allows for significant conformational flexibility, while the terminal thiol group provides a reactive site for surface functionalization, nanoparticle conjugation, and disulfide bond formation. Understanding the intricate relationship between its three-dimensional structure and electronic landscape is paramount for harnessing its full potential in various applications. Aromatic compounds, in general, play a critical role in drug design due to their ability to engage in various intermolecular interactions, and their electronic properties can be finely tuned through substitution.[2][3]

Structural Properties: A Tale of Two Rings

The structural architecture of this compound is defined by the spatial arrangement of its two phenyl rings connected by an oxygen atom and the orientation of the terminal thiol group. Key physical properties include a melting point of 22 °C and a boiling point of 128 °C at 0.1 mmHg.[4]

Molecular Geometry: Bond Lengths, Angles, and Dihedral Angles

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value Range | Significance |

| C-S Bond Length | 1.75 - 1.79 Å | Influences the reactivity of the thiol group. |

| S-H Bond Length | 1.33 - 1.36 Å | Key to its hydrogen-donating ability and acidity. |

| C-O-C Bond Angle | 118° - 122° | Determines the overall shape and flexibility of the molecule. |

| Phenyl Ring Dihedral Angle | 40° - 60° | Crucial for understanding intermolecular packing and π-π stacking interactions. |

These predictions are based on extensive studies of related aromatic thiols and ethers, where computational methods and X-ray crystallography have been employed to elucidate their structures.[5][6][7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.[8][9] It provides precise data on bond lengths, angles, and the packing of molecules in the crystal lattice.

Step-by-Step SCXRD Workflow:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[9]

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial electron density map is generated using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data to achieve the best possible fit, resulting in a detailed molecular structure.

Caption: Workflow for Density Functional Theory (DFT) calculations.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and structure of a molecule by probing its vibrational modes. [6][10][11]

Key Vibrational Modes

For this compound, characteristic vibrational modes can be assigned to specific functional groups:

-

S-H Stretch: A weak to medium intensity band typically appears in the range of 2550-2600 cm⁻¹ in the IR spectrum.

-

C-S Stretch: This vibration is usually observed in the 600-800 cm⁻¹ region.

-

Aromatic C-H Stretch: Strong bands above 3000 cm⁻¹ are characteristic of the aromatic C-H stretching vibrations.

-

C-O-C Stretch: Asymmetric and symmetric stretching modes of the ether linkage are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Experimental and Computational Vibrational Analysis

Experimental IR and Raman spectra can be recorded using standard spectrophotometers. Computational methods, particularly DFT, can be used to calculate the vibrational frequencies and intensities, which aids in the assignment of the experimental spectra. [12][13][14] Combined Experimental and Computational Protocol:

-

Experimental Spectra Acquisition: Record the FT-IR and FT-Raman spectra of a pure sample of this compound.

-

Computational Frequency Calculation: Perform a DFT calculation to obtain the theoretical vibrational frequencies and intensities.

-

Spectral Assignment: Compare the experimental and scaled theoretical spectra to assign the observed bands to specific vibrational modes of the molecule.

Conclusion: A Molecule of Versatility

The electronic and structural properties of this compound, characterized by its flexible diaryl ether backbone and reactive thiol terminus, make it a versatile building block in various scientific domains. A thorough understanding of its molecular geometry, frontier molecular orbitals, and vibrational characteristics, achieved through a synergistic combination of experimental techniques and computational modeling, is crucial for its rational application in drug discovery and materials science. This guide provides the foundational knowledge and methodological framework for researchers to explore and exploit the unique attributes of this intriguing molecule.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2760354, this compound. [Link]

-

Boyle, T. J., Neville, M. L., Parkes, M. V., Gorelsky, S. I., & Lever, A. B. P. (2016). Synthesis and characterization of a series of Group 4 phenoxy-thiol derivatives. OSTI.GOV. [Link]

- Ratner, M. A., & Almbladh, C. O. (2003). Electronic and Conformational Structure of Aromatic Thiols and Their Derivatives. In Chemistry of Organosulfur Compounds (Vol. 10, pp. 1-100). John Wiley & Sons, Ltd.

-

Crystal Pharmatech. Single Crystal Growth & Structure Determination. [Link]

-

Rittmeyer, S. P., & Groß, A. (2012). Structural and electronic properties of oligo- and polythiophenes modified by substituents. Beilstein journal of nanotechnology, 3, 909–919. [Link]

- Moc, J. (2007). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. In Vibrational Spectroscopy of Polymers: Principles and Practice (pp. 531-568). John Wiley & Sons, Ltd.

- El-Azhary, A. A., & Al-Amshany, Z. M. (2013). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications.

-

Veranova. Harnessing the power of single crystal X-ray diffraction. [Link]

-

Wikipedia. X-ray crystallography. [Link]

- Mohan, S., & Sundaraganesan, N. (2007). Vibrational Spectroscopic Studies of 4-chloro-3-methylphenol.

-

Al-Warhi, T. I., Al-Ghamdi, M. A., Al-Otaibi, A. M., & El-Faham, A. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules (Basel, Switzerland), 26(16), 4991. [Link]

- Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA, 76(6), 589-594.

- Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv preprint arXiv:2204.06777.

- Kumar, P., & Pathak, S. K. (2020).

- Lopez, J. A., González, F., Bonilla, F. A., Zambrano, G., & Gómez, M. E. (2010). Synthesis and characterization of Fe3O4 magnetic nanofluid.

- Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. JOCPR, 15(10), 10-11.

- Al-Warhi, T. I., Al-Ghamdi, M. A., Al-Otaibi, A. M., & El-Faham, A. (2022). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 27(23), 8569.

- Meuwly, M. (2022). Computational Vibrational Spectroscopy.

- Al-Ghamdi, M. A., Al-Otaibi, A. M., & El-Faham, A. (2023). A DFT Study of the Structural, Magnetic, Electronic, Mechanical and Optical Properties of M0.75Cu0.25Fe2O4 (M = Co, Ni, Mg, Mn) Ferrites: Optoelectronic Applications.

- Al-Otaibi, A. M., & El-Faham, A. (2021). Theoretical DFT Study the Opto-electronic Properties of Poly(3,4-Ethylenedioxythiophene).

-

Mary, Y. S., & Balachandran, V. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules (Basel, Switzerland), 27(5), 1587. [Link]

- Wang, H., & Zhang, Y. (2022). Density Functional Studies on the Atomistic Structure and Properties of Iron Oxides: A Parametric Study.

- Li, Y., Wang, Y., & Liu, J. (2023). Application of density functional theory to study the electronic structure and magnetic behavior of clusters MnPS3 (M = Fe, Co, Ni; n = 0 ~ 3). PubMed.

- Fábri, C., & Császár, A. G. (2020). Vibrational infrared and Raman spectra of HCOOH from variational computations. Physical Chemistry Chemical Physics, 22(43), 25067-25083.

Sources

- 1. Structural and electronic properties of oligo- and polythiophenes modified by substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. jocpr.com [jocpr.com]

- 4. BJNANO - Structural and electronic properties of oligo- and polythiophenes modified by substituents [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure and Hirshfeld surface analysis of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vibrational infrared and Raman spectra of HCOOH from variational computations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. chimia.ch [chimia.ch]

- 13. arxiv.org [arxiv.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 4-Phenoxythiophenol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Phenoxythiophenol

This compound is a bifunctional aromatic compound featuring both a phenoxy ether linkage and a nucleophilic thiol group. This unique structural motif makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ability to selectively functionalize its aromatic core via electrophilic aromatic substitution (SEAr) is paramount for creating diverse molecular architectures. However, the interplay between the activating phenoxy group and the sensitive, also activating, thiol group presents distinct synthetic challenges, including regioselectivity control and substrate stability.

This guide provides a comprehensive analysis of the electronic factors governing electrophilic attack on this compound. It offers field-proven insights and detailed protocols to navigate the complexities of these reactions, ensuring predictable outcomes and high yields for the discerning researcher.

Section 1: The Electronic Landscape and Regiochemical Control

The outcome of any electrophilic aromatic substitution is dictated by the electronic nature of the substituents already present on the aromatic ring. These groups influence both the reaction rate and the position (regiochemistry) of the incoming electrophile.[1][2] In this compound, the para-disposed phenoxy (-OPh) and thiol (-SH) groups are both classified as activating, ortho-, para-directing groups.[3][4][5]

1.1. Analysis of Directing Effects

Both substituents activate the ring by donating electron density through resonance (a +M or +R effect), which outweighs their electron-withdrawing inductive effects (-I effect).[1][3] This donation of lone-pair electrons from oxygen and sulfur stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the electrophilic attack, thereby lowering the activation energy of the reaction.[6]

-

Phenoxy Group (-OPh): The oxygen atom is a strong resonance donor, significantly increasing electron density at the positions ortho and para to itself.

-

Thiol Group (-SH): The sulfur atom, while less electronegative than oxygen, also donates its lone-pair electrons into the ring. It is generally considered a moderate activating group.[7]

Since the two groups are para to each other, the directing effects converge on the remaining four positions on the ring. The phenoxy group directs to positions 3 and 5, while the thiol group directs to positions 2 and 6.

1.2. Predicting the Major Product

The key to predicting the major isomer lies in the relative activating strength of the two groups. The hydroxyl group (-OH) is one of the strongest activating groups, and the phenoxy group (-OPh) retains much of this character.[8] While the thiol (-SH) group is also activating, the greater electronegativity of oxygen and more effective orbital overlap makes the phenoxy group the dominant directing influence. Therefore, electrophilic substitution is expected to occur preferentially at positions 3 and 5 , which are ortho to the more powerfully activating phenoxy group.

Section 2: Key Electrophilic Aromatic Substitution Reactions & Protocols

While the electronic effects favor substitution at the 3 and 5 positions, the practical execution of these reactions requires careful consideration of the thiol group's chemical sensitivity.

2.1. Halogenation

Halogenation introduces chlorine, bromine, or iodine onto the aromatic ring. Due to the highly activated nature of the this compound ring, harsh conditions are unnecessary and often detrimental.

-

Causality Behind Experimental Choices: Standard conditions for halogenating benzene, such as Br₂ with a Lewis acid catalyst (e.g., FeBr₃), are too aggressive.[9][10] Such conditions would lead to polysubstitution and, more critically, oxidation of the thiol group to a disulfide (-S-S-) or other sulfur oxides. The protocol must therefore use a milder halogenating agent and avoid strong Lewis acids.

Protocol: Regioselective Monobromination

-

Substrate Preparation: Dissolve 1.0 equivalent of this compound in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) in a round-bottom flask equipped with a magnetic stirrer. Protect the reaction from light.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of 1.05 equivalents of N-Bromosuccinimide (NBS) dissolved in the same solvent dropwise over 30 minutes. The use of NBS provides a low concentration of elemental bromine, minimizing side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with a 5% aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-bromo-4-phenoxythiophenol.

Data Summary: Halogenation Conditions

| Reaction | Reagent | Catalyst | Solvent | Key Consideration |

| Bromination | N-Bromosuccinimide (NBS) | None | CH₃CN or CCl₄ | Avoids thiol oxidation and over-halogenation. |

| Chlorination | N-Chlorosuccinimide (NCS) | None | CH₃CN or CCl₄ | Milder alternative to Cl₂/Lewis Acid. |

| Iodination | I₂ / NaHCO₃ | None | Dichloromethane | Iodine is less reactive; requires mild base.[8] |

2.2. Nitration: A Major Challenge

Nitration is a cornerstone of aromatic chemistry but poses the most significant challenge for this substrate. The standard nitrating mixture of concentrated nitric acid and sulfuric acid is a powerful oxidizing agent that will irreversibly oxidize the thiol group.[8]

-

Expertise-Driven Strategy: A successful nitration requires a two-pronged approach: (1) use of a milder, non-oxidizing nitrating agent, and (2) protection of the thiol group to shield it from the reaction conditions.

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. orgosolver.com [orgosolver.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

The Versatility of 4-Phenoxythiophenol in Materials Science: A Technical Guide

Introduction: Unveiling the Potential of a Unique Bifunctional Molecule